Home > Products > Screening Compounds P24519 > (2R,2'S)-homocystine
(2R,2'S)-homocystine - 7093-69-8

(2R,2'S)-homocystine

Catalog Number: EVT-7955468
CAS Number: 7093-69-8
Molecular Formula: C8H16N2O4S2
Molecular Weight: 268.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Homocystine, and by extension (2R,2'S)-homocystine, is derived from the amino acid methionine through a series of metabolic processes. Methionine is an essential amino acid obtained from dietary sources such as meat, fish, and dairy products. The classification of (2R,2'S)-homocystine falls under the category of amino acids and thiols, specifically as a sulfur-containing amino acid due to the presence of a thiol (-SH) group in its structure.

Synthesis Analysis

The synthesis of (2R,2'S)-homocystine primarily involves the oxidation of homocysteine. This process can be achieved through various methods:

  1. Chemical Oxidation: Homocysteine can be oxidized using oxidizing agents such as hydrogen peroxide or iodine. The reaction typically requires controlled conditions to prevent over-oxidation or degradation.
    • Parameters:
      • Temperature: Generally conducted at room temperature or slightly elevated temperatures.
      • pH: Neutral to slightly alkaline conditions are preferred to stabilize the intermediate products.
  2. Enzymatic Oxidation: Enzymes such as cystathionine β-synthase can facilitate the conversion of homocysteine to homocystine under physiological conditions.
  3. Synthesis from Cysteine: Another route involves the dimerization of cysteine under oxidative conditions to yield homocystine.
Molecular Structure Analysis

The molecular structure of (2R,2'S)-homocystine can be described as follows:

  • Molecular Formula: C₄H₈N₂O₄S₂
  • Molecular Weight: Approximately 192.25 g/mol
  • Structural Features:
    • Contains two thiol groups (-SH), which are oxidized to form disulfide bonds in the dimeric structure.
    • The compound exists as a zwitterion at physiological pH, meaning it has both positive and negative charges within the molecule.
Chemical Reactions Analysis

(2R,2'S)-homocystine participates in several important chemical reactions:

  1. Redox Reactions: It can undergo reduction back to homocysteine under reducing conditions (e.g., with dithiothreitol or tris(2-carboxyethyl)phosphine).
  2. N-Homocysteinylation: This reaction involves the modification of proteins through the addition of homocysteinyl groups, which can affect protein function and stability.
  3. Cyclization: Under certain conditions, (2R,2'S)-homocystine can cyclize to form homocysteine thiolactone, which has implications in cellular signaling and oxidative stress.
Mechanism of Action

The mechanism of action for (2R,2'S)-homocystine primarily revolves around its role in cellular metabolism and redox biology:

  • Homocysteine Metabolism: Elevated levels of homocysteine are associated with various pathologies including cardiovascular diseases. The conversion between homocysteine and (2R,2'S)-homocystine plays a crucial role in maintaining cellular redox balance.
  • Oxidative Stress: The thiol groups in (2R,2'S)-homocystine can participate in redox reactions that generate reactive oxygen species, contributing to oxidative stress and potential damage to cellular components.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline solid.
  • Solubility: Soluble in water due to its zwitterionic nature.
  • Melting Point: Generally ranges between 200°C to 210°C depending on purity.

Chemical Properties

  • Stability: Stable under neutral pH but prone to oxidation under acidic or basic conditions.
  • Reactivity: Reacts with oxidizing agents to form disulfide bonds; sensitive to reducing agents which can revert it back to homocysteine.
Applications

(2R,2'S)-homocystine has several scientific applications:

  1. Biochemical Research: Used as a reference standard in assays measuring homocysteine levels due to its role in cardiovascular risk assessment.
  2. Pharmaceutical Development: Investigated for its potential therapeutic roles in diseases associated with elevated homocysteine levels such as cardiovascular disease and neurodegenerative disorders.
  3. Nutritional Studies: Analyzed for its impact on health outcomes related to dietary intake of methionine and folate.
  4. Clinical Diagnostics: Employed in tests for hyperhomocysteinemia which is linked to various health risks including stroke and heart disease.
Biochemical Synthesis and Metabolic Pathways of Homocystine

Enzymatic and Non-Enzymatic Oxidation of Homocysteine to Homocystine

Homocystine [(2R,2'S)-homocystine] is a symmetrical disulfide compound formed through the oxidation of two homocysteine molecules. This oxidation occurs via both spontaneous chemical reactions and enzyme-catalyzed processes. Non-enzymatic oxidation predominates in extracellular environments where homocysteine undergoes auto-oxidation in the presence of transition metals (particularly Fe³⁺ or Cu²⁺), generating homocystine and reactive oxygen species (ROS) as byproducts [5] [9]. The kinetics of this process follow second-order dependence on homocysteine concentration, accelerating under alkaline conditions or in the presence of molecular oxygen. This redox reaction establishes a dynamic equilibrium between reduced (homocysteine) and oxidized (homocystine) forms in biological fluids, with the ratio serving as a biomarker of systemic redox status [5].

Enzymatic oxidation occurs intracellularly through thiol-disulfide oxidoreductases. Glutaredoxin and protein disulfide isomerase catalyze thiol-disulfide exchange reactions, facilitating homocystine formation while preventing accumulation of toxic free homocysteine [1]. Thioredoxin reductase indirectly supports homocystine generation by maintaining cellular redox environments conducive to disulfide bond formation. The enzymatic route demonstrates substrate specificity favoring L-homocysteine over other thiols and operates optimally at physiological pH (7.4), distinguishing it from metal-catalyzed oxidation [9].

Table 1: Homocysteine Oxidation Pathways to Homocystine

Oxidation TypeCatalysts/Co-factorsPrimary LocationROS GeneratedRate Constant
Non-enzymaticFe³⁺, Cu²⁺, O₂Extracellular fluidSuperoxide (O₂•⁻), H₂O₂1.5–3.0 M⁻¹s⁻¹
EnzymaticGlutaredoxin, PDIIntracellularNoneVₘₐₓ ≈ 8.7 μmol/min/mg

Homocystine accumulation exhibits concentration-dependent cytotoxicity. Elevated homocystine levels promote protein homocysteinylation via thiol-disulfide interchange, altering protein structure and function. This post-translational modification particularly impacts albumin, hemoglobin, and low-density lipoprotein, contributing to endothelial dysfunction and oxidative stress [5] [9]. Homocystine's low solubility compared to homocysteine increases crystallization risk in renal tubules, potentially explaining nephrotoxicity observed in severe hyperhomocysteinemia [8].

Role of CBS and MTHFR in Homocystine Formation

Cystathionine β-synthase (CBS) serves as the primary regulatory enzyme in homocysteine metabolism. This pyridoxal-5'-phosphate (PLP)-dependent enzyme catalyzes the condensation of homocysteine and serine to form cystathionine, initiating the transsulfuration pathway that diverts homocysteine away from homocystine formation [1] [10]. Human CBS exists as a tetramer with complex allosteric regulation: its C-terminal domain contains S-adenosylmethionine (SAM) binding sites that activate the enzyme 2.5-3 fold, while the N-terminal heme domain functions as a redox sensor [1] [10]. The common CBS mutation 833T>C (I278T) reduces catalytic efficiency by >90%, causing homocysteine accumulation and subsequent homocystine elevation in homocystinuria patients [1].

Methylenetetrahydrofolate reductase (MTHFR) governs the folate-dependent remethylation pathway converting homocysteine to methionine. The thermolabile MTHFR variant C677T (present in 30-40% of various populations) exhibits reduced activity and increased instability, particularly under low folate conditions [9]. This polymorphism impairs 5-methyltetrahydrofolate production, limiting homocysteine remethylation and thereby increasing substrate availability for homocystine formation. The biochemical consequence is a 25-50% elevation in plasma homocysteine (and consequently homocystine) levels in homozygous individuals compared to wild-type [9].

Table 2: Enzyme Characteristics Influencing Homocystine Formation

EnzymeCofactorsKey RegulatorsPathway RoleImpact of Deficiency
CBSPLP, HemeSAM (activator)Transsulfuration initiationHomocysteine accumulation ↑ 10-20x
MTHFRFAD, NADPHSAM (inhibitor)Remethylation cofactor supplyFasting homocysteine ↑ 25-50%
Methionine SynthaseMethylcobalaminNoneHomocysteine remethylationHomocystine crystallization in kidneys

The coordinated regulation of CBS and MTHFR creates a metabolic balancing act: SAM simultaneously activates CBS while inhibiting MTHFR, directing homocysteine toward transsulfuration when methyl reserves are adequate. During folate or B12 deficiency, impaired remethylation increases homocysteine flux toward homocystine formation, particularly when CBS capacity is saturated [9]. This explains why nutritional deficiencies exacerbate homocystine accumulation in individuals with MTHFR polymorphisms.

Interplay Between Transsulfuration and Remethylation Pathways

Homocystine dynamics reflect the bidirectional equilibrium between homocysteine oxidation and the metabolic fate determined by transsulfuration and remethylation pathways. The transsulfuration pathway (primarily hepatic) converts homocysteine to cystathionine via CBS, ultimately producing cysteine. This pathway becomes significant when methionine intake exceeds requirement, with SAM acting as the allosteric activator of CBS [2] [10]. Conversely, the remethylation pathway recycles homocysteine back to methionine using methyl groups derived from 5-methyltetrahydrofolate (via methionine synthase) or betaine (via betaine-homocysteine methyltransferase) [9].

The tissue-specific expression of these pathways determines homocystine accumulation patterns. Hepatocytes express both pathways fully, allowing homocysteine clearance during methionine loading. In contrast, neurons and endothelial cells predominantly rely on remethylation due to limited CBS expression, making them vulnerable to homocystine accumulation during folate or B12 deficiency [2]. The kidney uniquely utilizes betaine-dependent remethylation, providing an alternative route that becomes clinically relevant in CBS deficiency treated with betaine supplements [9].

Table 3: Metabolic Flux in Homocystine Homeostasis

Metabolic ConditionTranssulfuration FluxRemethylation FluxHomocystine LevelsPrimary Regulatory Mechanism
Methionine excess↑↑↑ (CBS activated by SAM)↓ (MTHFR inhibited)Moderate increaseAllosteric regulation
Folate deficiency→ or ↓↓↓↓↑↑↑Substrate limitation
CBS deficiency↓↓↓↑ (compensatory)↑↑↑↑↑Genetic defect
Oxidative stress↓ (enzyme inhibition)↓ (enzyme inhibition)↑↑↑ROS-mediated inactivation

S-adenosylmethionine (SAM) serves as the master regulator integrating these pathways. Elevated SAM levels simultaneously activate CBS (enhancing transsulfuration) and inhibit MTHFR (suppressing remethylation), creating a feed-forward mechanism to eliminate excess homocysteine [2] [10]. During oxidative stress, however, CBS heme oxidation inhibits its activity, while MTHFR becomes less active due to NADPH depletion. This dual inhibition creates a metabolic bottleneck where homocysteine accumulates and homocystine formation increases disproportionately [1] [3].

The redox sensitivity of these pathways creates pathological feedback loops: homocystine accumulation generates ROS via thiol-disulfide exchange and metal-catalyzed oxidation, further inhibiting CBS and MTHFR through heme oxidation and FAD reduction impairment, respectively [3] [5]. This explains the exponential rise in homocystine levels during sustained hyperhomocysteinemia.

Mitochondrial vs. Cytosolic Contributions to Homocystine Metabolism

Cellular compartmentalization creates distinct metabolic environments for homocystine dynamics. The cytosol houses the complete transsulfuration machinery, including CBS and cystathionine γ-lyase (CSE). This compartment maintains reduced glutathione (GSH) concentrations of 1-10 mM, favoring homocysteine reduction over homocystine formation [2]. Nevertheless, homocystine accumulates in cytosolic vesicles during hyperhomocysteinemia, detectable as crystalline deposits in renal tubular cells [8].

Mitochondria present a contrasting environment with unique challenges. Although mitochondria lack CBS, they possess a complete folate cycle and methionine synthase, supporting homocysteine remethylation [3]. The mitochondrial SAM transporter (SLC25A26) imports S-adenosylmethionine for methylation reactions, exporting S-adenosylhomocysteine (SAH) for cytosolic hydrolysis to homocysteine [7]. However, mitochondrial homocysteine efflux mechanisms remain undefined, potentially leading to compartmental accumulation.

Mitochondrial redox dynamics significantly influence homocystine formation. The mitochondrial matrix maintains a more oxidized environment than cytosol (-150 to -200 mV vs. -220 to -270 mV), favoring disulfide formation [7]. Additionally, mitochondria generate superoxide from electron transport chain (ETC) complexes, accelerating homocysteine auto-oxidation. Studies show Complex III-inhibited mitochondria produce 40% more homocystine than controls when supplied with homocysteine [3] [7].

Table 4: Compartmental Characteristics in Homocystine Metabolism

ParameterCytosolMitochondriaFunctional Significance
Primary pathwaysTranssulfuration (CBS/CSE)Remethylation (MS)Complementary homocysteine clearance routes
Redox potential (mV)-220 to -270-150 to -200Higher homocystine:homocysteine ratio in mitochondria
GSH concentration1-10 mM5-10 mMHomocysteine reduction capacity maintained
ROS sourcesNADPH oxidasesETC complexes I & IIIMitochondrial homocysteine oxidation enhanced
Homocystine transportNot characterizedNot characterizedPotential accumulation risk

The pathological consequences of mitochondrial homocystine accumulation include impaired ETC function. Homocystine selectively inhibits Complex IV (cytochrome c oxidase), reducing activity by 35-60% in cardiac mitochondria [7]. Homocystine also depletes mitochondrial GSH via thiol-disulfide exchange, sensitizing cells to oxidative injury. This establishes a vicious cycle: mitochondrial homocystine inhibits ETC → increased ROS → further homocysteine oxidation → more homocystine formation [3] [7]. Neuronal mitochondria appear particularly vulnerable, potentially explaining neurological manifestations in homocystinurias.

The intercompartmental crosstalk involves redox shuttles. Cytosolic thioredoxin reductase reduces mitochondrial peroxiredoxins, indirectly protecting against homocystine-induced oxidative damage. Additionally, mitochondrial-derived H₂S (produced by CSE in some tissues) may reduce homocystine back to homocysteine, though this reaction remains poorly characterized [7]. This metabolic coordination highlights why mitochondrial health is crucial in managing homocystine-related pathologies.

Properties

CAS Number

7093-69-8

Product Name

(2R,2'S)-homocystine

IUPAC Name

(2R)-2-amino-4-[[(3S)-3-amino-3-carboxypropyl]disulfanyl]butanoic acid

Molecular Formula

C8H16N2O4S2

Molecular Weight

268.4 g/mol

InChI

InChI=1S/C8H16N2O4S2/c9-5(7(11)12)1-3-15-16-4-2-6(10)8(13)14/h5-6H,1-4,9-10H2,(H,11,12)(H,13,14)/t5-,6+

InChI Key

ZTVZLYBCZNMWCF-OLQVQODUSA-N

SMILES

C(CSSCCC(C(=O)O)N)C(C(=O)O)N

Canonical SMILES

C(CSSCCC(C(=O)O)N)C(C(=O)O)N

Isomeric SMILES

C(CSSCC[C@@H](C(=O)O)N)[C@H](C(=O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.